molecular formula C12H12N4O4 B12896527 2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione CAS No. 58744-15-3

2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione

Cat. No.: B12896527
CAS No.: 58744-15-3
M. Wt: 276.25 g/mol
InChI Key: CKUIOMOFRFOAMC-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione is a heterocyclic compound that features a triazolo-pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted derivatives at the nitrophenyl group.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met kinase, inhibiting its activity and thereby interfering with cancer cell signaling pathways . The compound’s nitrophenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione is unique due to its specific substitution pattern and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor and its eco-friendly synthesis method further distinguish it from other similar compounds.

Properties

58744-15-3

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

2-(4-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione

InChI

InChI=1S/C12H12N4O4/c17-11-13-7-1-2-8-14(13)12(18)15(11)9-3-5-10(6-4-9)16(19)20/h3-6H,1-2,7-8H2

InChI Key

CKUIOMOFRFOAMC-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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